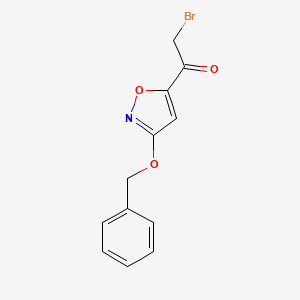

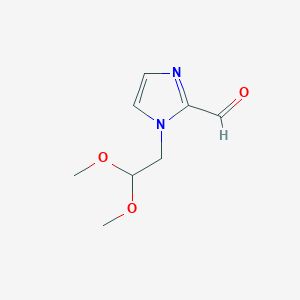

2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide

Descripción general

Descripción

2-(5,6-Dimethyl-1H-benzimidazol-1-yl)acetohydrazide (also known as DMBH) is an organic compound that is used in many scientific research applications. DMBH is widely used in the synthesis of novel compounds, as a reagent in organic synthesis, and as a catalyst in various chemical reactions. It has a wide range of applications in the fields of biochemistry and physiology, and is an important tool for drug discovery and development.

Aplicaciones Científicas De Investigación

Anticancer Properties

2-(5,6-Dimethyl-1H-Benzimidazol-1-yl)acetohydrazide derivatives have been researched for their potential anticancer properties. In a study, the synthesis of 1,3,4-oxadiazole derivatives from Schiff base of the corresponding hydrazide showed that one compound was particularly active against breast cancer cell lines, while others exhibited moderate activity. This indicates a potential application in cancer treatment and drug development (Salahuddin et al., 2014).

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives possess significant antimicrobial properties. A study involving the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives reported that certain compounds showed strong activity against bacteria like Escherichia coli and Staphylococcus aureus, and against fungi such as Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).

Pharmacological Applications

This compound derivatives have been explored for various pharmacological applications. A study focused on the synthesis and pharmacological screening of novel benzimidazole derivatives, including those derived from this compound. These compounds were evaluated for anticonvulsant effects, with some showing promising results (Shaharyar et al., 2016).

Mecanismo De Acción

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . They are known to interact with various enzymes involved in a wide range of therapeutic uses .

Mode of Action

Benzimidazole derivatives are known to interact with their targets and cause changes that lead to their pharmacological effects . For example, some benzimidazoles work by binding tubulin, a vital part of the cytoskeleton and mitotic spindle, and are selectively toxic towards parasitic nematodes .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways due to their interaction with different enzymes .

Pharmacokinetics

Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, antidiabetic, anticonvulsant, antioxidant, etc .

Action Environment

The action of benzimidazole derivatives can be influenced by various factors, including the physiological environment and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These interactions are crucial for the compound’s biochemical properties and its potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Benzimidazole derivatives, including this compound, have been reported to inhibit the activity of microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition can lead to reduced inflammation and other cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzimidazole derivatives, including this compound, have been shown to inhibit mPGES-1, thereby reducing the synthesis of PGE2 . This inhibition occurs through binding interactions with the enzyme, leading to decreased enzyme activity and subsequent reduction in PGE2 levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Benzimidazole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. Benzimidazole derivatives interact with enzymes and cofactors that play a role in metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. Benzimidazole derivatives are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within specific tissues.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. Benzimidazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-7-3-9-10(4-8(7)2)15(6-13-9)5-11(16)14-12/h3-4,6H,5,12H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHYZJMDCYTEGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033509.png)

![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033510.png)

![4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3033511.png)

![4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033513.png)

![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033516.png)

![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033517.png)

![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one](/img/structure/B3033518.png)

![3-(3-chlorobenzyl)-6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033521.png)

![3-(3-chlorobenzyl)-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033522.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033527.png)